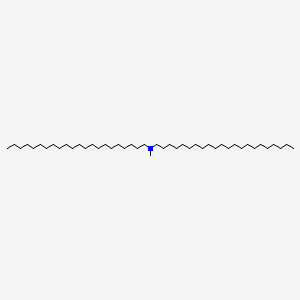

Dibehenyl methylamine

货号:

B1622806

CAS 编号:

61372-91-6

分子量:

648.2 g/mol

InChI 键:

PORMVGDBMPISFU-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Dibehenyl Methylamine (CAS 61372-91-6) is a high-purity, long-chain secondary amine supplied for specialized research and development. Its primary research applications are in the field of cosmetic science, where it is investigated for its dual functionality as an effective antistatic agent and hair conditioning agent . Researchers utilize this compound to study its mechanism of action, which involves leaving hair easy to comb, supple, soft, and shiny . The compound features two behenyl (C22) chains, contributing to its high molecular weight and extremely low water solubility, making it a subject of interest in formulations and surface interaction studies . This substance is approved for use in cosmetic products within the European Union, subject to specific restrictions and purity criteria outlined in Annex III of the EC Cosmetics Regulation to ensure safety, particularly regarding the control of nitrosamine formation . As a reagent, this compound serves as a model compound in organic synthesis and material science for exploring the properties of high molecular weight amines. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

属性

CAS 编号 |

61372-91-6 |

|---|---|

分子式 |

C45H93N |

分子量 |

648.2 g/mol |

IUPAC 名称 |

N-docosyl-N-methyldocosan-1-amine |

InChI |

InChI=1S/C45H93N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(3)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-45H2,1-3H3 |

InChI 键 |

PORMVGDBMPISFU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCCCCC |

其他CAS编号 |

61372-91-6 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison

| Parameter | Dibehenyl Methylamine | Dimethylamine | Methylamine | Trimethylamine |

|---|---|---|---|---|

| Molecular Formula | C₄₅H₉₁N | (CH₃)₂NH | CH₃NH₂ | (CH₃)₃N |

| Molecular Weight (g/mol) | 638.2 (estimated) | 45.08 | 31.06 | 59.11 |

| Chain Length | Two C22 alkyl chains | Two methyl groups | One methyl group | Three methyl groups |

| Basicity (pKa) | ~9–10 (estimated for tertiary amine) | 10.73 | 10.64 | 9.81 |

| Applications | Surfactants, lubricants, corrosion inhibitors | Pharmaceuticals, agrochemicals, water treatment | Pesticides, dyes, drug synthesis | Fish feed additive, gas odorant |

Key Observations :

- This compound’s long alkyl chains confer exceptional hydrophobicity, unlike the short-chain methylamine derivatives .

- Dimethylamine and methylamine exhibit higher water solubility and volatility due to smaller molecular sizes, whereas this compound’s insolubility in water makes it ideal for non-polar formulations .

Key Observations :

- This compound’s low volatility reduces inhalation risks compared to dimethylamine, which requires stringent workplace controls (e.g., ventilation, PPE) .

- Methylamine and dimethylamine are associated with chronic risks (e.g., liver damage, respiratory issues), while this compound’s toxicity data remain understudied .

Metabolic Pathways and Environmental Behavior

- This compound: Limited data exist, but its long alkyl chains likely slow microbial degradation. Analogous long-chain amines are metabolized via β-oxidation in specialized bacteria .

- Methylamine/Dimethylamine : Rapidly assimilated by methylotrophs (e.g., Methylobacterium extorquens) via the N-methylglutamate pathway or methylamine dehydrogenase, producing formaldehyde and ATP .

Industrial and Pharmaceutical Relevance

- This compound : Used in niche applications (e.g., anti-static agents in plastics) due to cost and synthesis complexity .

- Dimethylamine : Critical in synthesizing FDA-approved drugs (e.g., antihistamines, antivirals) and herbicides like glyphosate .

- Methylamine : Precursor for ephedrine and theophylline; implicated in illicit drug synthesis (e.g., methamphetamine) .

常见问题

Q. What are the recommended methods for synthesizing Dibehenyl methylamine (CH₃(CH₂)₂₁N(CH₃)₂) with high purity?

Methodological Answer: this compound can be synthesized via hydrogenation and N-methylation of Erucamide (a C22 monounsaturated fatty acid amide). Key steps include:

- Catalytic Hydrogenation : Use palladium or nickel catalysts under hydrogen pressure to saturate double bonds in Erucamide.

- N-Methylation : React the hydrogenated product with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to introduce the methyl groups.

- Purification : Employ column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate high-purity product.

Optimization : Continuous flow reactors (as seen in pyridine-derived amine syntheses) improve yield and reduce side products .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve the long aliphatic chain (δ 0.8–1.5 ppm for CH₂/CH₃ groups) and methylamine protons (δ 2.1–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 353.68 (C₂₃H₄₉N⁺).

- Fourier-Transform Infrared (FTIR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) validate functional groups.

Cross-Validation : Compare spectral data with PubChem or DSSTox entries for related amines .

Q. What solvents and formulations are optimal for studying this compound in vitro?

Methodological Answer:

- Solubility : The free base form is lipophilic, requiring organic solvents (e.g., DMSO, ethanol) for dissolution. For aqueous studies, convert to a hydrochloride salt via HCl gas bubbling in diethyl ether.

- Formulation : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for biological assays to enhance dispersibility.

Data Reference : Analogous dihydrochloride salts of pyridine-derived amines show >90% solubility in water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified alkyl chain lengths (e.g., C18 vs. C22) or branching.

- Assay Design : Test derivatives against target receptors (e.g., G-protein-coupled receptors) using radioligand binding assays or cellular cAMP assays.

- Data Analysis : Apply multivariate regression to correlate logP values, steric bulk, and IC₅₀ values.

Case Study : Halogenated phenylmethylamines show enhanced receptor affinity due to electronic effects .

Q. What experimental approaches are suitable for resolving contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Standardization : Ensure consistent purity (>98% by HPLC) and solvent systems across studies.

- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.

- Control Experiments : Include positive controls (e.g., known receptor agonists) and assess off-target effects via counter-screening.

Example : Discrepancies in antimicrobial activity of chlorophenylmethylamines were resolved by standardizing MIC assays .

Q. How can computational modeling predict the thermal stability and degradation pathways of this compound under oxidative conditions?

Methodological Answer:

- Kinetic Modeling : Develop a detailed chemical kinetic model using software like CHEMKIN. Incorporate rate constants for hydrogen abstraction by O₂ and radical recombination.

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition thresholds.

- Pathway Validation : Compare model predictions with GC-MS data from pyrolysis experiments.

Reference : Methylamine oxidation models highlight the role of CH₃NH₂ + HO₂ → CH₂NH₂ + H₂O₂ as a rate-limiting step .

Q. What strategies enhance the reproducibility of this compound in catalytic applications (e.g., as a surfactant or ligand)?

Methodological Answer:

- Surface Modification : Functionalize nanoparticles (e.g., Au, SiO₂) with this compound via thiol-amine coupling.

- Catalytic Testing : Use batch reactors with in situ FTIR monitoring to track reaction progress (e.g., CO₂ hydrogenation).

- Data Reproducibility : Report turnover frequencies (TOF) normalized to surface area or active site density.

Case Study : Pyridinylmethylamine catalysts achieved 95% reproducibility in flow reactors after optimizing residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。